![molecular formula C20H27NO B1437081 N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-88-1](/img/structure/B1437081.png)
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Overview
Description
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline, commonly referred to as IPDM, is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, an aromatic amine, and consists of a benzene ring fused to an aniline moiety, with an isopentyloxy group as a substituent. The compound has been used in a wide range of experiments and studies, including those involving organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Methods : Various synthetic methods have been developed for producing compounds with structures similar to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline. For instance, the synthesis of carbazomycin B via radical arylation of benzene highlights advanced techniques in organic synthesis that could potentially be applied to the synthesis of related compounds (Crich & Rumthao, 2004).
- Characterization of Adducts : Studies on the identification of adducts formed by reaction with DNA provide insights into the interactions of aromatic amines with biomolecules, which could be relevant for understanding the biological interactions of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline (Cui et al., 2007).
Applications in Polymer Science
- Photoinitiation Systems : Research on initiating systems based on 3,5-di-tert-butyl-o-benzoquinone derivatives for free radical polymerization under visible light irradiation showcases the potential use of similar compounds in photopolymerization processes (Shurygina et al., 2020).
- Block Copolymerization : The use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization illustrates how compounds with functional groups similar to those in N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline can be utilized in the development of novel polymeric materials (Muftuoglu et al., 2004).
Electron-transfer Mechanisms
- Electron-transfer Dynamics : Studies exploring the electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical provide valuable information on the chemical behavior of similar compounds, which could be relevant for applications in catalysis or synthetic chemistry (Baciocchi et al., 2005).
properties
IUPAC Name |
3,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)9-10-22-20-8-6-5-7-18(20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKNGDCQPLEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




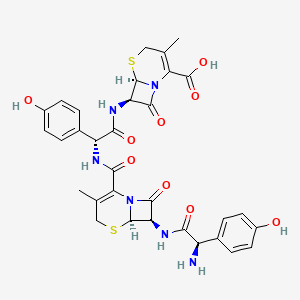
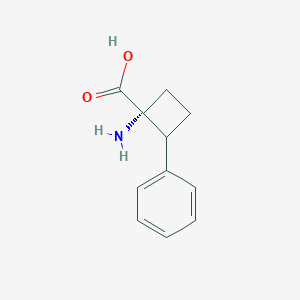



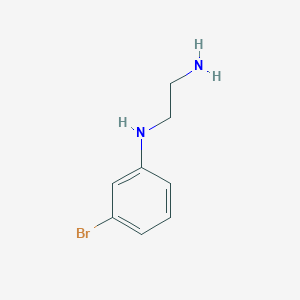
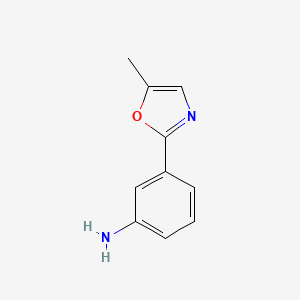
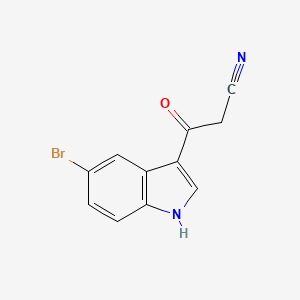
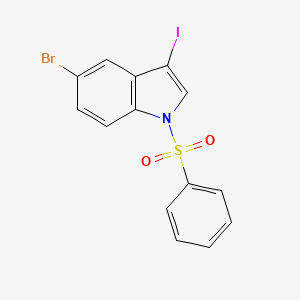
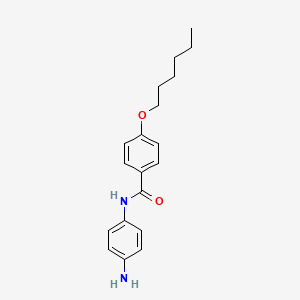
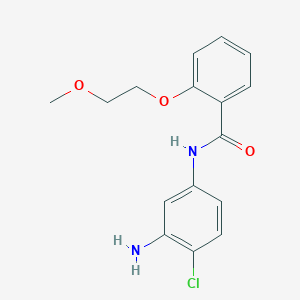
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
